N-[(Z)-(2-methyl-2H-chromen-3-yl)methylideneamino]pyridine-3-carboxamide

Medicinal chemistry Scaffold hopping Structure–activity relationship

N-[(Z)-(2-methyl-2H-chromen-3-yl)methylideneamino]pyridine-3-carboxamide (CAS 372185-79-0; molecular formula C17H15N3O2; molecular weight 293.32 g·mol⁻¹) is a synthetic hydrazide–hydrazone derivative formed by condensation of nicotinic acid hydrazide with 2-methyl-2H-chromene-3-carbaldehyde. The compound belongs to the nicotinoyl hydrazone class, which has been established as a privileged pharmacophore for antimycobacterial and anticonvulsant drug discovery.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
CAS No. 372185-79-0
Cat. No. B15100579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Z)-(2-methyl-2H-chromen-3-yl)methylideneamino]pyridine-3-carboxamide
CAS372185-79-0
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCC1C(=CC2=CC=CC=C2O1)C=NNC(=O)C3=CN=CC=C3
InChIInChI=1S/C17H15N3O2/c1-12-15(9-13-5-2-3-7-16(13)22-12)11-19-20-17(21)14-6-4-8-18-10-14/h2-12H,1H3,(H,20,21)/b19-11+
InChIKeyGZAMTEIWYUEAFI-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Z)-(2-Methyl-2H-chromen-3-yl)methylideneamino]pyridine-3-carboxamide (CAS 372185-79-0) — Structural Baseline and Compound-Class Identification for Procurement Screening


N-[(Z)-(2-methyl-2H-chromen-3-yl)methylideneamino]pyridine-3-carboxamide (CAS 372185-79-0; molecular formula C17H15N3O2; molecular weight 293.32 g·mol⁻¹) is a synthetic hydrazide–hydrazone derivative formed by condensation of nicotinic acid hydrazide with 2-methyl-2H-chromene-3-carbaldehyde [1]. The compound belongs to the nicotinoyl hydrazone class, which has been established as a privileged pharmacophore for antimycobacterial and anticonvulsant drug discovery [2]. Its structure features a 2-methyl-2H-chromene scaffold linked via a methylideneamino (C=N) bridge to a pyridine-3-carboxamide (nicotinoyl) moiety, with the (Z)-geometry specified at the imine bond. This compound is distinct from its closest commercial analog, the STAT5 inhibitor Nʹ-((4-oxo-4H-chromen-3-yl)methylene)nicotinohydrazide (CAS 285986-31-4), which bears a 4-oxo-chromene (chromone) core instead of the 2-methyl-2H-chromene ring, resulting in fundamentally different hydrogen-bonding capacity and electronic character .

Why Generic Nicotinoyl Hydrazones Cannot Substitute N-[(Z)-(2-Methyl-2H-chromen-3-yl)methylideneamino]pyridine-3-carboxamide in Target-Focused Screening


Nicotinoyl hydrazones as a broad compound class exhibit diverse biological activities, but two critical structural features render generic substitution unreliable for this specific chemotype. First, the regioisomeric attachment of the carboxamide at the pyridine 3-position (nicotinoyl) versus the 4-position (isonicotinoyl) produces distinct pharmacological profiles: the 3-pyridine carboxamide regiochemistry has been associated with antimycobacterial activity against M. tuberculosis H37Rv, whereas the 4-pyridine isomer series has shown divergent potency and selectivity patterns [1]. Second, the 2-methyl-2H-chromene scaffold differs fundamentally from the 4-oxo-4H-chromene (chromone) scaffold present in the commercially prevalent STAT5 inhibitor (CAS 285986-31-4): the absence of the 4-oxo group eliminates a key hydrogen-bond acceptor, alters ring electronics, and changes the conformational preferences of the hydrazone linker, all of which directly affect target binding . In the Angelova et al. (2017) antimycobacterial series, the most active 2H-chromene-bearing hydrazone (MIC = 0.13 µM against M. tuberculosis H37Rv) was approximately 11-fold more potent than the first-line drug isoniazid (MIC = 1.45 µM), demonstrating that subtle variations within the 2H-chromene hydrazide-hydrazone subclass produce large potency differences [2]. Procurement of a generic nicotinoyl hydrazone without the specific 2-methyl-2H-chromene substitution and (Z)-geometry therefore cannot guarantee comparable biological performance.

Quantitative Differentiation Evidence for N-[(Z)-(2-Methyl-2H-chromen-3-yl)methylideneamino]pyridine-3-carboxamide vs. Closest Analogs


Structural Scaffold Differentiation: 2-Methyl-2H-Chromene vs. 4-Oxo-4H-Chromene (Chromone) Core

The target compound incorporates a 2-methyl-2H-chromene ring, which distinguishes it from the commercially dominant analog Nʹ-((4-oxo-4H-chromen-3-yl)methylene)nicotinohydrazide (STAT5 inhibitor, CAS 285986-31-4) that contains a 4-oxo-4H-chromene (chromone) core. The 4-oxo group in the STAT5 inhibitor serves as a hydrogen-bond acceptor and alters the π-electron distribution of the fused ring system, contributing to its observed STAT5b SH2 domain inhibitory activity (IC50 = 47 µM) and selectivity over STAT1, STAT3, and Lck (IC50 > 500 µM) . The 2-methyl-2H-chromene scaffold in the target compound lacks this carbonyl, producing a more electron-rich ring with distinct conformational preferences that are expected to redirect target-binding profiles away from STAT-family proteins and potentially toward antimycobacterial or anticonvulsant targets [1].

Medicinal chemistry Scaffold hopping Structure–activity relationship

Regioisomeric Differentiation: 3-Pyridine Carboxamide vs. 4-Pyridine Carboxamide Attachment

The target compound carries the carboxamide linkage at the pyridine 3-position (nicotinoyl), distinguishing it from the 4-pyridine (isonicotinoyl) regioisomer Nʹ-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide. In the broader hydrazide-hydrazone antimycobacterial literature, nicotinoyl (3-pyridine) derivatives and isonicotinoyl (4-pyridine) derivatives have shown divergent activity profiles: isonicotinoyl hydrazones are structurally related to the first-line antitubercular drug isoniazid (isonicotinic acid hydrazide), whereas nicotinoyl hydrazones represent a distinct chemotype with independent structure–activity relationships [1]. The Angelova et al. (2017) study of 2H-chromene and coumarin hydrazide-hydrazones demonstrated that compounds within this scaffold class achieve MIC values ranging from 0.13 µM to 2.91 µM against M. tuberculosis H37Rv, with potency critically dependent on the nature and position of the aryl carboxamide attachment [2].

Regioisomerism Nicotinoyl vs. isonicotinoyl Target selectivity

Class-Level Antimycobacterial Potency Benchmarking Against First-Line Tuberculosis Drugs

The 2H-chromene hydrazide-hydrazone subclass to which the target compound belongs has demonstrated potent in vitro antimycobacterial activity in head-to-head comparisons with isoniazid (INH) and ethambutol (EMB). In the Angelova et al. (2017) study of 22 hybrid hydrazones, the most active 2H-chromene-bearing compound (compound 1) achieved an MIC of 0.13 µM against M. tuberculosis H37Rv, representing an approximately 11-fold improvement over isoniazid (MIC = 1.45 µM) tested under identical conditions [1]. A closely related 2-methyl-2H-chromene-bearing compound with an isoniazide fragment (compound 2) demonstrated MIC = 0.17 µM, approximately 10-fold more active than INH [1]. These data establish the 2H-chromene scaffold as a potency-enhancing structural element when incorporated into hydrazide-hydrazone antitubercular agents. All compounds in this series were also evaluated for cytotoxicity against the human embryonic kidney cell line HEK-293T, with the most potent compound showing a favorable selectivity index [2].

Antimycobacterial Tuberculosis MIC determination

Anticonvulsant Pharmacophore Validation: In Vivo Efficacy of Chromene-Based Aroyl Hydrazones

The nicotinic acid hydrazone pharmacophore has been validated for anticonvulsant activity, and 2H-chromene-based derivatives within this class have demonstrated promising in vivo efficacy. In an experimental study of newly synthesized hydrazide-hydrazone derivatives bearing 2H-chromene and coumarin scaffolds evaluated in male ICR mice, the p-chlorophenyl-substituted 2H-chromene hydrazide/hydrazone (compound 8a) exhibited an ED50 of 87.63 mg/kg in the maximal electroshock (MES) test, while the 2-furyl-substituted analog (compound 8b) achieved an ED50 of 12.51 mg/kg, indicating potent antiseizure activity [1]. In the hot plate test for analgesic activity, compound 8b significantly increased latency time compared to the control group (median 53.5 vs. 25 seconds, p < 0.05) [1]. The broader nicotinic acid hydrazone class was established as a novel anticonvulsant pharmacophore by Sinha et al. (2011), providing mechanistic plausibility for the chromene-bearing derivatives [2].

Anticonvulsant Epilepsy Maximal electroshock seizure test

Synthetic Tractability and Precursor Availability for Structure–Activity Relationship Expansion

The target compound is synthesized via a single-step condensation reaction between nicotinic acid hydrazide and 2-methyl-2H-chromene-3-carbaldehyde (CAS 57543-42-7) in refluxing ethanol, a well-established procedure for nicotinoyl hydrazone library generation . The aldehyde precursor is commercially available from multiple suppliers (including Matrix Scientific, Princeton BioMolecular Research, and ChemDiv) with a typical purity specification of ≥95%, facilitating reproducible procurement and derivative synthesis [1]. This synthetic accessibility contrasts with the more complex multi-step syntheses required for chromone-fused or pyridine-fused analogs, offering a practical advantage for medicinal chemistry groups conducting focused library expansion around the 2-methyl-2H-chromene scaffold [2].

Synthetic accessibility Aldehyde precursor Library synthesis

Validated Application Scenarios for N-[(Z)-(2-Methyl-2H-chromen-3-yl)methylideneamino]pyridine-3-carboxamide Procurement


Antimycobacterial Lead Optimization and Structure–Activity Relationship Expansion Targeting M. tuberculosis InhA

Based on the demonstrated potency of the 2H-chromene hydrazide-hydrazone subclass against M. tuberculosis H37Rv (lead compound MIC = 0.13 µM, approximately 11-fold more potent than isoniazid at MIC = 1.45 µM) [1], the target compound is positioned as a core scaffold for systematic SAR exploration. Its 2-methyl substitution on the chromene ring provides a specific vector for derivatization, while the nicotinoyl (3-pyridine) attachment distinguishes it from isoniazid-derived analogs and may offer differential resistance profiles. Procurement of this compound enables focused library synthesis around the 2-methyl-2H-chromene nicotinoyl chemotype, with MIC benchmarking against INH and EMB as established comparators [2].

Anticonvulsant Drug Discovery Screening Using the Nicotinic Acid Hydrazone Pharmacophore

The nicotinic acid hydrazone scaffold has been validated as an anticonvulsant pharmacophore, and 2H-chromene-bearing derivatives have demonstrated in vivo efficacy in the maximal electroshock (MES) seizure model with ED50 values as low as 12.51 mg/kg [3]. The target compound, as a 2-methyl-2H-chromene nicotinoyl hydrazone, is a logical candidate for inclusion in antiseizure screening cascades. Its structural differentiation from the 4-oxo-chromene STAT5 inhibitor ensures that procurement for neuroscience applications does not inadvertently select a compound with predominant JAK/STAT activity .

Chemical Biology Probe Development: Profiling Nicotinoyl Hydrazone–Protein Interactions

The target compound's (Z)-geometry at the imine bond and its specific combination of 2-methyl-2H-chromene and nicotinoyl moieties create a defined three-dimensional pharmacophore suitable for chemical proteomics and target-identification studies. The compound can serve as a basis for photoaffinity labeling probe design or affinity chromatography ligand development, with the 2-methyl group providing a potential site for linker attachment without disrupting the chromene–hydrazone–nicotinoyl core that is critical for bioactivity [2]. Its single-step synthetic accessibility from commercially available precursors [4] facilitates the preparation of probe analogs at scales sufficient for biochemical pull-down experiments.

Metal-Complexation Studies: Nicotinoyl Hydrazone as a Chelating Ligand Scaffold

Nicotinic acid hydrazide derivatives are established ligands for transition metal complexation, forming bioactive Co(II), Ni(II), Cu(II), and Zn(II) complexes with antimicrobial and antitubercular properties [2]. The target compound, containing both the nicotinoyl hydrazone chelating motif and the 2-methyl-2H-chromene chromophore, is suited for metallodrug discovery programs where the chromene moiety may provide additional spectroscopic handles (UV-Vis, fluorescence) for monitoring metal coordination and cellular uptake. Procurement for inorganic medicinal chemistry applications should specify this compound over simpler benzaldehyde-derived nicotinoyl hydrazones to exploit the added functionality of the chromene ring.

Quote Request

Request a Quote for N-[(Z)-(2-methyl-2H-chromen-3-yl)methylideneamino]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.